molecular formula C24H24N2O4S B6565458 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide CAS No. 946211-76-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B6565458
CAS No.: 946211-76-3
M. Wt: 436.5 g/mol
InChI Key: IYXBEJRUQCXWMT-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2-(4-methylphenoxy)acetamide moiety. This structural framework is common in medicinal chemistry for modulating receptor selectivity and pharmacokinetic properties. The benzenesulfonyl group enhances metabolic stability, while the 4-methylphenoxy substituent may influence lipophilicity and binding interactions.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-18-9-12-21(13-10-18)30-17-24(27)25-20-11-14-23-19(16-20)6-5-15-26(23)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXBEJRUQCXWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be utilized to study enzyme inhibition or receptor binding. Its unique structure allows for the exploration of biological pathways and interactions.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. It may exhibit biological activity that can be further developed into therapeutic agents for various diseases.

Industry: In industry, this compound can be employed in the development of new materials or as a component in chemical formulations. Its versatility makes it suitable for a range of industrial applications.

Mechanism of Action

The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Below is a detailed comparison based on substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Features Reference
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide Tetrahydroquinoline 1-Benzenesulfonyl, 6-[2-(4-methylphenoxy)acetamide] ~444.5 (calculated) High lipophilicity due to aromatic sulfonyl and phenoxy groups; potential CNS activity N/A (hypothetical)
2-(4-Methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0267) Tetrahydroquinoline 1-Thiophene-2-carbonyl, 6-[2-(4-methylphenoxy)acetamide] 406.5 Thiophene carbonyl may enhance π-π stacking; reduced steric bulk compared to benzenesulfonyl
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl, 6-methoxy, 2-(N-benzylacetamide) ~534.6 (calculated) Dimethoxy groups improve solubility; benzylacetamide enhances receptor affinity
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) Tetrahydroquinolin-2-one 8-Fluoro, 1-(2-(dimethylamino)ethyl), 6-thiophene-2-carboximidamide ~373.4 (calculated) Fluorine increases metabolic stability; dimethylaminoethyl enhances bioavailability

Key Differences and Implications

Substituent Effects on Lipophilicity: The benzenesulfonyl group in the target compound contributes to higher lipophilicity compared to thiophene-2-carbonyl (G502-0267) or tetrahydroquinolin-2-one derivatives (e.g., compound 31). This may influence blood-brain barrier penetration, a critical factor for CNS-targeted therapies .

Receptor Binding and Selectivity: Tetrahydroisoquinoline derivatives (e.g., compound 20) with dimethoxybenzyl groups exhibit selectivity for orexin receptors due to electron-donating substituents, whereas tetrahydroquinoline derivatives (e.g., G502-0267) may target different pathways due to thiophene’s electronic profile . The absence of a fluorine atom in the target compound (vs. compound 31) suggests reduced metabolic stability compared to fluorinated analogs .

Synthetic Accessibility: The benzenesulfonyl group is typically introduced via sulfonylation reactions under mild conditions, as seen in related tetrahydroquinoline syntheses . In contrast, thiophene-2-carbonyl derivatives (e.g., G502-0267) require coupling agents like BOP or EDCI, which may complicate scalability .

Research Findings and Data Gaps

  • Structural Optimization: Substitution at the 6-position (e.g., acetamide vs. carboximidamide) significantly alters binding kinetics. For example, compound 31’s thiophene-2-carboximidamide moiety confers strong hydrogen-bonding capacity, whereas the target compound’s phenoxyacetamide may prioritize hydrophobic interactions .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core, a benzenesulfonyl group, and an acetamide moiety, which together contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 432.55 g/mol. The structural characteristics are crucial for its biological activity as they influence solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC23H24N2O4S
Molecular Weight432.55 g/mol
CAS Number946345-79-5

Antimicrobial Properties

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. Specifically, N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives were found to inhibit enzymes involved in bacterial cell wall synthesis. Notably, two enzymes—MurD and GlmU—were identified as potential targets for this compound's antibacterial action through molecular docking studies .

Case Study: Antimicrobial Efficacy
A study investigated the efficacy of various tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited varying degrees of antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The mechanism was proposed to involve non-surfactant interactions with bacterial membranes rather than direct membrane disruption .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in various metabolic pathways. For instance, it has been reported to inhibit enzymes associated with cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the benzenesulfonyl and acetamide groups can enhance its inhibitory effects on specific targets .

Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
MurDCompetitive
GlmUNon-competitive
Cancer Cell ProliferationCytotoxic

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within microbial cells or cancer cells. This binding alters the normal function of these proteins, leading to inhibition of cell growth or death in pathogenic organisms.

Therapeutic Applications

Due to its biological activities, this compound holds potential for therapeutic applications in treating infections caused by resistant bacteria and certain types of cancer. Further research is warranted to explore its pharmacokinetics and toxicity profiles.

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